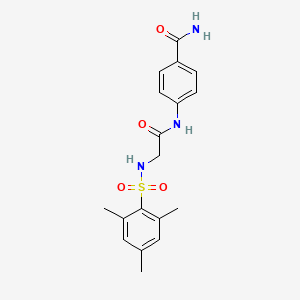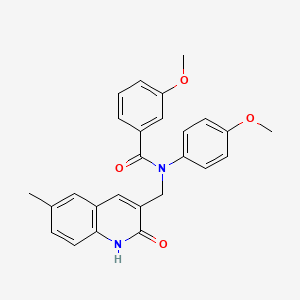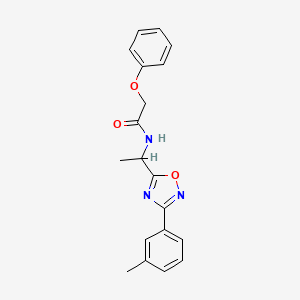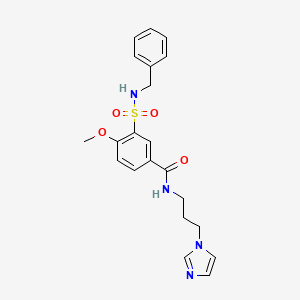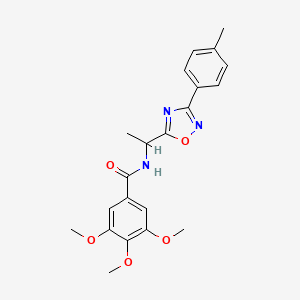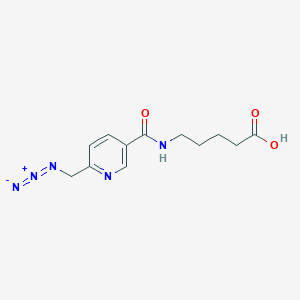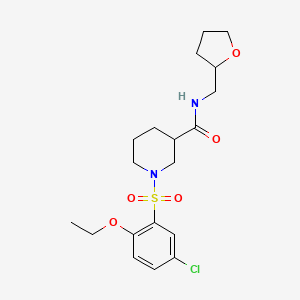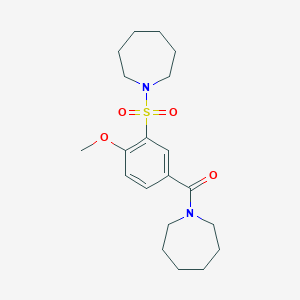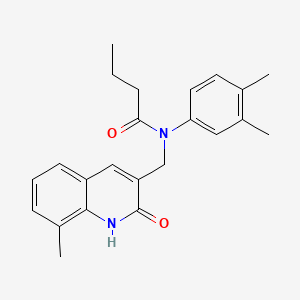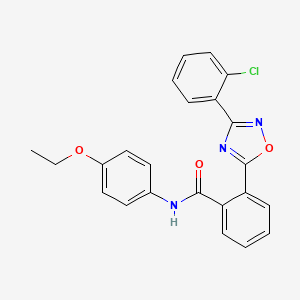
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide, also known as COB, is a synthetic compound that has gained attention in the scientific community due to its potential pharmaceutical applications. COB belongs to the class of oxadiazole derivatives, which have been extensively studied for their diverse biological activities.
作用機序
The exact mechanism of action of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide is not fully understood, but it is believed to act through multiple pathways. 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in inflammation and cancer progression. 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide has been shown to modulate various biochemical pathways in cells, leading to its diverse physiological effects. 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide has been shown to inhibit the proliferation and migration of cancer cells, reduce the production of pro-inflammatory cytokines, and enhance the activity of the immune system. 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
実験室実験の利点と制限
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide has several advantages for laboratory experiments, including its ease of synthesis, low toxicity, and diverse biological activities. However, 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide also has some limitations, including its poor solubility in water, which can limit its bioavailability and efficacy. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide for different disease conditions.
将来の方向性
There are several future directions for research on 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide. One area of interest is the development of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide in combination with other drugs or therapies for enhanced efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide and its potential applications in other disease conditions.
合成法
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide can be synthesized using a multi-step reaction sequence involving the condensation of 2-chlorobenzoyl chloride, 4-ethoxyaniline, and 3-amino-5-mercapto-1,2,4-oxadiazole. The reaction is catalyzed by a base such as triethylamine in an organic solvent such as dichloromethane. The resulting product is purified by column chromatography to obtain pure 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide.
科学的研究の応用
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide has been investigated for its potential therapeutic applications in various disease conditions such as cancer, inflammation, and neurological disorders. Several studies have demonstrated the anti-cancer activity of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide against various cancer cell lines, including breast, lung, and prostate cancer. 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-2-29-16-13-11-15(12-14-16)25-22(28)17-7-3-4-8-18(17)23-26-21(27-30-23)19-9-5-6-10-20(19)24/h3-14H,2H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELXVAFJPUMKFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

